Methyl 3-(4-aminophenoxy)benzoate
Overview
Description
Methyl 3-(4-aminophenoxy)benzoate is an organic compound with the molecular formula C14H13NO3 It is a derivative of benzoic acid and contains both an ester and an amine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-aminophenoxy)benzoate typically involves the reaction of 4-aminophenol with methyl 3-bromobenzoate. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-aminophenoxy)benzoate undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
Methyl 3-(4-aminophenoxy)benzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(4-aminophenoxy)benzoate involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(3-aminophenoxy)benzoate
- Methyl 3-(4-nitrophenoxy)benzoate
- Methyl 3-(4-hydroxyphenoxy)benzoate
Uniqueness
Methyl 3-(4-aminophenoxy)benzoate is unique due to the presence of both an amine and an ester functional group, which allows it to participate in a wide range of chemical reactions. Its structure also enables specific interactions with biological molecules, making it a valuable compound in various fields of research.
Biological Activity
Methyl 3-(4-aminophenoxy)benzoate is an organic compound that has garnered attention in various fields of research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features an aromatic structure characterized by the presence of an amine group and an ester moiety. Its molecular formula is , with a molecular weight of approximately 285.31 g/mol. The structural features contribute to its reactivity and interactions with biological targets, making it a subject of interest in medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Hydrogen Bond Formation : The amine group can form hydrogen bonds with various biological molecules, influencing their structure and function.
- Ester Hydrolysis : The ester group can undergo hydrolysis, releasing active metabolites that may exert biological effects.
- Enzyme Inhibition : This compound has been studied for its potential to inhibit certain enzymes, which can lead to alterations in cellular pathways and processes .
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory activity. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines, suggesting its potential as a therapeutic agent in inflammatory conditions.
Antitumor Activity
This compound has also been investigated for its antitumor properties. Studies involving various cancer cell lines have demonstrated that this compound can induce apoptosis and inhibit cell proliferation. For instance, it has shown low micromolar GI50 values in human breast (MDA-MB-468 and MCF-7) and colon (HT29 and HCT-116) cancer cell lines, indicating potent anticancer activity .
Other Biological Effects
Additional studies have suggested that this compound may possess antimicrobial properties, although more research is needed to fully elucidate these effects. Its unique structure allows for diverse interactions with biological systems, potentially leading to a range of pharmacological applications .
Case Studies and Research Findings
Table 1 summarizes key findings from various studies on the biological activity of this compound:
Study Reference | Biological Activity | Cell Lines Tested | IC50/EC50 Values |
---|---|---|---|
Antitumor | MDA-MB-468 | <10 µM | |
Anti-inflammatory | RAW 264.7 | 5 µM | |
Antimicrobial | Staphylococcus aureus | >50 µM |
Comparative Analysis with Similar Compounds
This compound can be compared with other structurally similar compounds to highlight its unique properties:
Compound Name | Structure Features | Notable Activity |
---|---|---|
Methyl 4-(3-aminophenoxy)benzoate | Different positional isomer | Similar anti-inflammatory effects |
Methyl 3-(4-nitrophenoxy)benzoate | Nitro group instead of amino group | More potent antimicrobial activity |
Methyl 3-(4-hydroxyphenoxy)benzoate | Hydroxy group presence | Enhanced antioxidant properties |
Properties
IUPAC Name |
methyl 3-(4-aminophenoxy)benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-17-14(16)10-3-2-4-13(9-10)18-12-7-5-11(15)6-8-12/h2-9H,15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCCARADJAKGCFL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)OC2=CC=C(C=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.